Home > Products > Screening Compounds P65920 > Paclitaxel (Taxol)
Paclitaxel (Taxol) -

Paclitaxel (Taxol)

Catalog Number: EVT-7924813
CAS Number:
Molecular Formula: C47H51NO14
Molecular Weight: 853.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmakon1600-01503908 is a natural product found in Taxus wallichiana, Taxus baccata, and other organisms with data available.
Source and Classification

Paclitaxel is derived from natural sources, predominantly from Taxus brevifolia, although it can also be synthesized through various methods. It is classified under several categories:

  • Type: Small molecule
  • Chemical Class: Diterpenoid
  • Pharmacological Category: Antineoplastic agents
  • Therapeutic Uses: Treatment for multiple types of cancer including breast, ovarian, lung, and Kaposi's sarcoma .
Synthesis Analysis

Methods and Technical Details

The synthesis of paclitaxel has evolved significantly since its discovery. Initially, it was extracted from the bark of Taxus brevifolia, which proved unsustainable due to environmental concerns and the depletion of yew trees. As a result, several synthetic pathways have been developed:

  1. Natural Extraction: Traditional extraction involved harvesting large quantities of bark from yew trees, which led to ecological degradation.
  2. Total Synthesis: Various total synthesis methods have been explored but are often complex and costly.
  3. Semi-synthesis: This approach utilizes baccatin III, a precursor derived from yew trees or other taxane-producing species, which undergoes further chemical modifications to yield paclitaxel.
  4. Biotechnological Production: Recent advances include using genetically modified microorganisms or plant cell cultures to produce paclitaxel more sustainably. For instance, fermentation processes involving Taxus cell lines have been developed to produce paclitaxel directly from cell cultures .
Molecular Structure Analysis

Structure and Data

Paclitaxel has a complex molecular structure characterized by a taxane core with several functional groups that are critical for its biological activity. Its molecular formula is C47H51NO14C_{47}H_{51}NO_{14}, with a molecular weight of approximately 853.4 g/mol.

  • Key Structural Features:
    • A tricyclic taxane ring system
    • A C13 side chain
    • An oxetane ring
    • Hydroxyl groups at specific positions that influence its pharmacological properties .

The three-dimensional structure of paclitaxel is crucial for its interaction with microtubules in cells.

Chemical Reactions Analysis

Reactions and Technical Details

Paclitaxel undergoes several chemical transformations during its synthesis and metabolic processes:

  1. Biosynthetic Pathway: The biosynthesis involves multiple steps starting from geranylgeranyl diphosphate (GGPP), leading to the formation of the taxane skeleton followed by various hydroxylation and acetylation reactions.
  2. Metabolic Reactions: In vivo, paclitaxel is metabolized primarily by cytochrome P450 enzymes in the liver, leading to various metabolites that may have different pharmacological effects .
Mechanism of Action

Process and Data

Paclitaxel exerts its anticancer effects primarily through the stabilization of microtubules:

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization leads to cell cycle arrest at the G2/M phase.
  • Inhibition of Cell Division: By disrupting normal mitotic spindle function, paclitaxel inhibits proper chromosome segregation during cell division, ultimately leading to apoptosis in cancer cells .

This mechanism underscores its effectiveness against rapidly dividing tumor cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Paclitaxel is typically a white to off-white crystalline powder.
  • Solubility: It is poorly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Paclitaxel is stable under acidic conditions but can degrade in alkaline environments or when exposed to light.

Relevant Data or Analyses

  • Melting Point: Approximately 210–215 °C
  • pH Range for Stability: Optimal stability is observed at a pH range between 3–7 .
Applications

Scientific Uses

Paclitaxel has broad applications in oncology due to its potent antitumor activity:

  • Cancer Treatment: It is extensively used as a first-line treatment for breast and ovarian cancers and has shown efficacy against non-small cell lung cancer and Kaposi's sarcoma.
  • Combination Therapies: Paclitaxel is often used in combination with other chemotherapeutic agents to enhance therapeutic efficacy and overcome drug resistance.
  • Research Applications: Beyond clinical use, paclitaxel serves as a model compound in studies investigating microtubule dynamics and cancer biology .
Historical Development and Evolution of Paclitaxel as a Chemotherapeutic Agent

Discovery and Early Pharmacological Characterization

The discovery of paclitaxel (Taxol®) originated from the National Cancer Institute's (NCI) massive plant screening initiative in the 1960s. In 1962, USDA botanist Arthur Barclay collected bark samples from the Pacific yew (Taxus brevifolia) in Washington State [4] [10]. By 1964, researchers Monroe E. Wall and Mansukh Wani at the Research Triangle Institute identified cytotoxic activity in these extracts and isolated the active compound, naming it "taxol" [1] [10]. The compound's complex diterpenoid structure (C₄₇H₅₁NO₁₄) was published in 1971, revealing a novel tetracyclic ring system with a signature oxetane ring [1] [3].

Initial pharmacological testing confirmed potent antitumor activity against mouse melanoma B16, LX-1 lung, MX-1 mammary, and CX-1 colon tumor models by 1977 [4] [10]. However, the mechanistic breakthrough came in 1979 when Dr. Susan Band Horwitz (Albert Einstein College of Medicine) demonstrated paclitaxel's unique mechanism: unlike vinca alkaloids that prevent microtubule assembly, paclitaxel hyper-stabilizes microtubules by binding β-tubulin subunits. This irreversible stabilization arrests cells in the G2/M phase of mitosis, triggering apoptosis [4] [8]. This novel mechanism ignited clinical interest despite severe supply constraints—treating one patient required ~8 mature yew trees (yielding just 0.001–0.05% paclitaxel by dry weight) [1] [9].

Table 1: Early Characterization of Paclitaxel (1962-1979)

YearMilestoneKey Findings
1962Sample collectionPacific yew bark collected in Washington State by Arthur Barclay
1964Cytotoxicity identificationCrude extracts showed activity against human cancer cell lines
1971Structural elucidationComplex diterpenoid structure with molecular formula C₄₇H₅₁NO₁₄ published
1977In vivo antitumor confirmationActivity against mouse melanoma B16 and human xenograft models
1979Mechanism of action discoveryMicrotubule stabilization and mitotic arrest demonstrated

Milestones in FDA Approval and Regulatory Landscape

Paclitaxel's path to FDA approval faced dual challenges: ecological sustainability concerns and clinical scalability. Phase I trials (1984–1986), led by Dr. Ross C. Donehower at Johns Hopkins, revealed dramatic responses in cisplatin-resistant ovarian cancer patients but required unsustainable bark harvesting [4] [10]. The critical Phase II trial (1989) directed by Dr. William P. McGuire demonstrated a 30% response rate in advanced ovarian cancer, cementing its therapeutic potential [4].

The FDA granted accelerated approval for refractory ovarian cancer in 1992 under the brand name Taxol® (Bristol-Myers Squibb, BMS) [1] [6]. Full approval for first-line ovarian cancer followed in 1994, alongside indications for metastatic breast cancer. By 2000, global Taxol® sales peaked at $1.5 billion [1]. Key regulatory expansions included:

  • 1998: Non-small cell lung cancer (NSCLC) indication
  • 2000: AIDS-related Kaposi’s sarcoma
  • 2005: Adjuvant breast cancer therapy
  • 2013: Approval of nanoparticle albumin-bound (nab)-paclitaxel (Abraxane®) for pancreatic cancer [1] [4]

Patent expiration in 2000 drastically reduced costs—from $986/dose to $150/dose for generics—while BMS's branded version remained ~$1000/dose [1] [6]. Today, paclitaxel is listed on the WHO Model List of Essential Medicines and produced generically by >10 manufacturers (e.g., Teva, Hospira) [6].

Table 2: Key FDA Approvals for Paclitaxel

YearIndicationRegulatory Context
1992Refractory ovarian cancerAccelerated approval based on Phase II response rates
1994First-line ovarian cancer, breast cancerFull approval; semi-synthetic production scaled
1998Non-small cell lung cancer (NSCLC)Based on survival benefit in combination regimens
2000AIDS-related Kaposi’s sarcomaOrphan drug designation
2013Pancreatic cancer (nab-paclitaxel)Approval for Abraxane® + gemcitabine combination

Transition from Natural Extraction to Semi-Synthetic Production

Initial paclitaxel supply relied on destructive harvesting of Taxus brevifolia bark—a process requiring ~3,000 kg of bark per 1 kg of pure drug and threatening yew populations [3] [9]. The 1994 total chemical syntheses by Holton and Nicolaou were scientifically elegant but commercially nonviable due to low yields (<0.5%) and 30+ reaction steps [7] [9].

The breakthrough came with semi-synthesis from 10-deacetylbaccatin III (10-DAB), a abundant precursor (0.1–0.2% dry weight) in renewable sources like European yew needles (Taxus baccata) [3] [7]. French scientist Pierre Potier developed a scalable method in 1988:

  • Extraction of 10-DAB from needles
  • Esterification at C-13 with a synthetic β-lactam side chain
  • Protection/deprotection steps yielding 70–80% paclitaxel purity [3] [9]

This approach reduced reliance on bark by >90% and enabled Bristol-Myers Squibb to launch commercial production [1]. By 1993, plant cell culture emerged as an ecological alternative. Phyton Biotech's Taxus cell fermentation in bioreactors (using methyl jasmonate elicitors) now supplies most global paclitaxel, achieving yields >200 mg/L [7] [9].

Recent innovations focus on microbial biosynthesis:

  • E. coli engineered with taxadiene synthase produces 1 g/L taxadiene (key intermediate) [1]
  • S. cerevisiae yields 72.8 mg/L taxadiene via optimized MEP pathway [1]
  • Oxygenated taxanes (e.g., taxa-4(20),11(12)-dien-5α-ol) synthesized in E. coli at 570 mg/L [1]

Despite advances, semi-synthesis and cell culture remain dominant due to paclitaxel's structural complexity.

Table 3: Evolution of Paclitaxel Production Methods

MethodKey InnovationYieldLimitations
Natural bark extractionInitial isolation from T. brevifolia0.001–0.05% dry wtEcologically unsustainable; low yield
Total synthesisHolton/Nicolaou routes (1994)<0.5% overall30+ steps; economically unviable
Semi-synthesis10-DAB + β-lactam side chain (Potier, 1988)70–80% purityDependent on plant precursors
Plant cell cultureTaxus sp. suspension cultures + elicitors>200 mg/LHigh bioreactor costs; slow cell growth
Microbial biosynthesisEngineered E. coli/S. cerevisiae pathways1 g/L taxadieneIncomplete pathway to paclitaxel

Properties

Product Name

Paclitaxel (Taxol)

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C47H51NO14

Molecular Weight

853.9 g/mol

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38?,40-,45+,46-,47+/m0/s1

InChI Key

RCINICONZNJXQF-VAZQATRQSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.